molecular formula C10H14FNO2S B13968908 1-(3-fluorophenyl)-N-isopropylmethanesulfonamide

1-(3-fluorophenyl)-N-isopropylmethanesulfonamide

Cat. No.: B13968908
M. Wt: 231.29 g/mol
InChI Key: IDSMITKKQVEVDA-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-isopropylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group attached to a methanesulfonamide moiety, with an isopropyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-fluoroaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a piperazine ring instead of a sulfonamide moiety.

    3-fluoroamphetamine: Another compound with a fluorophenyl group, but it belongs to the amphetamine class and has different pharmacological properties.

    1-(3-fluorophenyl)ethanol: This compound has a similar fluorophenyl group but with an ethanol substituent.

Uniqueness

1-(3-fluorophenyl)-N-isopropylmethanesulfonamide is unique due to its combination of a sulfonamide group with a fluorophenyl and isopropyl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-propan-2-ylmethanesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3

InChI Key

IDSMITKKQVEVDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

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